molecular formula C8H12O2 B8493712 7-Octene-2,4-dione

7-Octene-2,4-dione

Cat. No. B8493712
M. Wt: 140.18 g/mol
InChI Key: WVJUDQOQXFMLOH-UHFFFAOYSA-N
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Patent
US04073799

Procedure details

After 30 minutes, a powdery complex compound produced by mixing acetylacetone (15 g; 10.15 mol) with ammonia was gradually added to the solution. The mixture was stirred for about 1 hour, and then allyl bromide (18.2 g; 0.15 mol) was added to it. After stirring 1 hour, the solution was neutralized with solid ammonium chloride (15 g) and ammonia was removed by vaporiation. The reaction mixture was treated by the conventional method. The resulting oily product was distilled under a reduced pressure to obtain 10.1 g of 7-octene-2,4-dione.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].N.[CH2:9](Br)[CH:10]=[CH2:11].[Cl-].[NH4+]>>[CH3:6][C:5](=[O:7])[CH2:4][C:1](=[O:3])[CH2:2][CH2:11][CH:10]=[CH2:9] |f:3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
18.2 g
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a powdery complex compound produced
ADDITION
Type
ADDITION
Details
was gradually added to the solution
STIRRING
Type
STIRRING
Details
After stirring 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed by vaporiation
ADDITION
Type
ADDITION
Details
The reaction mixture was treated by the conventional method
DISTILLATION
Type
DISTILLATION
Details
The resulting oily product was distilled under a reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CC(CCC=C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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